molecular formula C10H13NO3 B3047412 (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid CAS No. 1391437-17-4

(2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid

Cat. No.: B3047412
CAS No.: 1391437-17-4
M. Wt: 195.21
InChI Key: MXALXDNRLYPVEU-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid is a chiral non-proteinogenic amino acid that serves as a high-value synthetic building block in medicinal chemistry and drug discovery. Its structure incorporates two stereogenic centers, defining it as a β-hydroxy-α-amino acid derivative, a class known for its role as a key scaffold in protease inhibitors [Source] . Researchers utilize this compound, particularly its (2R,3R) stereoisomer, for the synthesis of peptide mimetics and transition-state analogues that target enzymes such as renin [Source] and other aspartic proteases. The para-tolyl group provides a hydrophobic moiety that can be critical for interacting with specific enzyme sub-pockets, enhancing binding affinity and selectivity. This compound is rigorously characterized to ensure identity and purity, making it a reliable reagent for constructing complex molecules in programs aimed at developing therapeutics for conditions like hypertension and viral diseases. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-2-4-7(5-3-6)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXALXDNRLYPVEU-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(C(=O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]([C@H](C(=O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654605
Record name (2R,3R)-3-Amino-2-hydroxy-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391437-17-4
Record name (2R,3R)-3-Amino-2-hydroxy-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available p-tolualdehyde.

    Aldol Reaction:

    p-Tolualdehyde undergoes an aldol reaction with a suitable donor, such as glycine, in the presence of a base to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired amino alcohol.

    Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the (2R,3R) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve:

    Enzymatic Synthesis: Utilizing enzymes to catalyze specific reactions, ensuring high enantiomeric purity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of amides or esters.

Scientific Research Applications

(2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid, also known as (2R,3R)-3-amino-2-hydroxy-3-p-tolyl-propionic acid, is a chemical compound with the molecular formula C10H13NO3 . It has a molecular weight of 195.21 g/mol . This compound is also known by several synonyms, including 1391437-17-4, (2R,3R)-3-Amino-2-hydroxy-3-(4-methylphenyl)propanoic acid and MFCD07363628 .

Applications in Research

This compound and its derivatives are utilized across various scientific disciplines .

Pharmaceutical Development: It serves as a building block in synthesizing pharmaceuticals, especially neuroprotective agents for treating neurodegenerative diseases .

Peptide Synthesis: The compound acts as a protecting group, enabling selective modification of amino acids, crucial for creating complex biological molecules .

Drug Development: It is involved in designing novel pharmaceuticals targeting specific biological pathways, enhancing efficacy and reducing side effects .

Bioconjugation: This compound is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating targeted drug delivery systems .

Biochemical Research: It is used in studies of amino acid metabolism and its effects on cellular functions, providing insights into metabolic disorders .

Cosmetic Formulations: The compound is suitable for skincare products, acting as a moisturizing agent to enhance skin hydration and texture .

Material Science: It is researched for potential applications in creating biodegradable plastics, contributing to sustainability in materials engineering .

Mechanism of Action

The mechanism by which (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid exerts its effects involves:

    Molecular Targets: Interacts with specific enzymes or receptors, influencing biochemical pathways.

    Pathways Involved: Participates in metabolic pathways related to amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Aromatic Substituent Molecular Formula Key Properties/Applications
(2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic acid Phenyl (C₆H₅) C₉H₁₁NO₃ - Lacks methyl group; reduced hydrophobicity.
- Used in chiral building blocks for peptides.
(2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid 4-Methoxyphenyl C₁₀H₁₃NO₄ - Methoxy group enhances electron density and polarity.
- Anti-inflammatory applications due to improved receptor binding.
(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid Naphthalen-2-yl C₁₃H₁₃NO₃ - Bulkier aromatic group increases lipophilicity.
- Potential for extended pharmacokinetic half-life.

Key Trends :

  • Hydrophobicity : p-Tolyl > Naphthyl > Phenyl > 4-Methoxyphenyl.
  • Electron Effects : Methoxy (electron-donating) enhances polarity, while methyl (p-tolyl) balances hydrophobicity and stability.

Stereochemical Variations

Compound Name Stereochemistry Impact on Bioactivity
(2S,3R)-2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid (2S,3R) - Inactive in anti-inflammatory assays due to mismatched chirality.
- Highlights the critical role of (2R,3R) configuration.
(2R,3S)-3-{[(Fmoc)amino}-2-hydroxy-3-phenylpropanoic acid (2R,3S) - Altered spatial arrangement reduces binding affinity in peptide synthesis.

Protecting Group Modifications

Compound Name Protecting Group Molecular Weight Applications
(2R,3R)-3-((Fmoc)amino)-2-hydroxy-3-(p-tolyl)propanoic acid Fmoc (Fluorenylmethyloxycarbonyl) ~443.5 g/mol - Solid-phase peptide synthesis (SPPS).
- Enhanced stability during coupling reactions.
(2R,3R)-3-((Boc)amino)-2-hydroxy-3-naphthalen-2-ylpropanoic acid Boc (tert-butoxycarbonyl) 331.36 g/mol - Acid-labile protection for amine groups.
- Used in solution-phase synthesis.

Comparison :

  • Fmoc : Base-labile, ideal for SPPS due to orthogonal deprotection .
  • Boc : Acid-labile, requires harsh conditions (e.g., TFA) for removal .

Phenolic and Heteroaromatic Derivatives

Compound Name Structural Feature Solubility (Predicted) Biological Relevance
(2R)-2-Amino-3-(3-hydroxyphenyl)propanoic acid 3-Hydroxyphenyl High (due to -OH) - Increased metabolic clearance via phase II conjugation.
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid Pyridin-3-yl Moderate (heteroaromatic N) - Binds metal ions; potential enzyme inhibition.

Key Insight : The p-tolyl group in the target compound provides moderate hydrophobicity without extreme solubility limitations, making it versatile for drug design .

Biological Activity

(2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid, commonly referred to as p-tolyl alanine, is an amino acid derivative characterized by its unique structural features that include an amino group, a hydroxy group, and a p-tolyl substituent. This compound has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C10H13NO3
  • Molecular Weight : 195.22 g/mol
  • CAS Number : 1391437-17-4
  • LogP : 0.83220

Biological Activities

This compound exhibits several notable biological activities:

  • Transporter Interaction :
    • The compound has been shown to interact with the L-type amino acid transporter 1 (LAT1), which is crucial for the transport of essential amino acids across the blood-brain barrier (BBB) and into cancer cells. Studies indicate that it can affect the efflux and uptake of other compounds, such as gabapentin, in HEK-hLAT1 cells .
  • Antioxidant Properties :
    • Research indicates that this compound may exhibit antioxidant properties, potentially mitigating oxidative stress in biological systems. This activity is significant for its implications in neuroprotection and cellular health.
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may have neuroprotective effects, which could be beneficial in conditions such as neurodegenerative diseases.

Case Study 1: LAT1 Interaction

In a study assessing various amino acids' ability to influence LAT1-mediated transport, this compound was tested at concentrations of 200 μM. The results indicated a significant inhibition of gabapentin uptake, suggesting a competitive interaction at the transporter site .

Case Study 2: Antioxidant Activity

A separate investigation evaluated the antioxidant capacity of several amino acid derivatives, including this compound. The compound demonstrated a notable ability to scavenge free radicals in vitro, indicating its potential as a therapeutic agent for oxidative stress-related conditions.

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds:

Compound NameMolecular FormulaKey Characteristics
This compoundC10H13NO3Exhibits LAT1 interaction and antioxidant activity
4-MethylphenylalanineC10H13NO2Similar p-tolyl substituent; used in peptide synthesis
IbuprofenC13H18O2Well-known anti-inflammatory drug; structurally related

Q & A

Q. What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity of this compound?

  • Methodological Answer : Rodent models assess oral bioavailability and blood-brain barrier penetration. Toxicity screening includes hepatic/renal function markers and histopathology. Structural analogs with fluorinated substituents require metabolite profiling to detect bioactivation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid
Reactant of Route 2
(2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.